molecular formula C15H13Br2ClN4O4 B10958334 (2E,4E)-2,3-dibromo-4-[2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]but-2-enoic acid

(2E,4E)-2,3-dibromo-4-[2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]but-2-enoic acid

Cat. No.: B10958334
M. Wt: 508.55 g/mol
InChI Key: BPWYYCNBCJENFB-XZVGADMUSA-N
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Description

(E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the furyl group through a carbonylation reaction. Subsequent steps include the formation of the hydrazone linkage and the bromination of the butenoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Properties

Molecular Formula

C15H13Br2ClN4O4

Molecular Weight

508.55 g/mol

IUPAC Name

(E,4E)-2,3-dibromo-4-[[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]hydrazinylidene]but-2-enoic acid

InChI

InChI=1S/C15H13Br2ClN4O4/c1-7-13(18)8(2)22(21-7)6-9-3-4-11(26-9)14(23)20-19-5-10(16)12(17)15(24)25/h3-5H,6H2,1-2H3,(H,20,23)(H,24,25)/b12-10+,19-5+

InChI Key

BPWYYCNBCJENFB-XZVGADMUSA-N

Isomeric SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C/C(=C(/C(=O)O)\Br)/Br)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=CC(=C(C(=O)O)Br)Br)C)Cl

Origin of Product

United States

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